molecular formula C8H9F2NO B3202242 2-[(3,4-Difluorophenyl)amino]ethan-1-ol CAS No. 1021136-84-4

2-[(3,4-Difluorophenyl)amino]ethan-1-ol

Cat. No.: B3202242
CAS No.: 1021136-84-4
M. Wt: 173.16 g/mol
InChI Key: XIEUYBCFJIFFAF-UHFFFAOYSA-N
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Description

2-[(3,4-Difluorophenyl)amino]ethan-1-ol is an organic compound characterized by a two-carbon ethyl chain bearing both an amino (-NH-) and hydroxyl (-OH) group, attached to a 3,4-difluorophenyl ring. The fluorine atoms at the 3 and 4 positions on the phenyl ring enhance its lipophilicity and metabolic stability compared to non-fluorinated analogs . This structural motif is critical in medicinal chemistry, as fluorination often improves bioavailability and target binding. The compound’s primary applications include serving as an intermediate in the synthesis of pharmaceuticals, such as ticagrelor (a P2Y12 inhibitor in BRILINTA®), where its difluorophenyl group contributes to receptor specificity .

Properties

IUPAC Name

2-(3,4-difluoroanilino)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-7-2-1-6(5-8(7)10)11-3-4-12/h1-2,5,11-12H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEUYBCFJIFFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NCCO)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-Difluorophenyl)amino]ethan-1-ol typically involves the reaction of 3,4-difluoroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-Difluorophenyl)amino]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,4-Difluorophenyl)amino]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,4-Difluorophenyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity, while the aminoethanol moiety facilitates its solubility and bioavailability. The compound may modulate biochemical pathways by inhibiting or activating target proteins .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between 2-[(3,4-Difluorophenyl)amino]ethan-1-ol and related compounds:

Compound Name Substituents/Functional Groups Synthesis Method Key Applications References
This compound -NH-, -OH, 3,4-difluorophenyl Reductive amination or nucleophilic substitution Pharmaceutical intermediate (e.g., ticagrelor)
YTK-A76 3,4-bis(benzyloxy)benzyl, ethoxy chain Reductive amination (NaBH(OAc)₃ in MeOH/THF) Autophagy modulation
Triazole-thioether () 2,4-difluorophenyl, sulfonyl, triazole-thioether Alkylation with α-halogenated ketone Antimicrobial/antifungal agents
Thiazole-hydrazone () 3,4-difluorobenzylidene hydrazine, thiazole Condensation of hydrazine-carbothioamide Anticancer or enzyme inhibitors
YTK-2205 3,4-diphenethoxybenzyl, ethan-1-ol Patent-protected reductive amination p62 ligand for autophagy
(S)-2-chloro-1-(3,4-difluorophenyl)ethanol -Cl, -OH, 3,4-difluorophenyl Enzymatic reduction (ChKRED20) Precursor to chiral epoxides
CCC-2 Difluorophenyl ethanol, pyrrolo[2,3-d]pyrimidine Ammonolysis of chloro-pyrrolopyrimidine Nucleoside analog for antiviral research

Pharmacological and Physicochemical Properties

  • Lipophilicity: Fluorine atoms in this compound enhance membrane permeability compared to non-fluorinated ethanolamines.
  • Metabolic Stability : The 3,4-difluorophenyl group in the target compound resists oxidative metabolism better than 2,4-difluorophenyl analogs (e.g., triazole-thioether in ), which may undergo faster hepatic clearance .
  • Target Specificity : Compounds with heterocycles (e.g., thiazole in , triazole in ) exhibit higher binding affinity for enzymes or receptors but require more complex syntheses .

Biological Activity

2-[(3,4-Difluorophenyl)amino]ethan-1-ol, also known as (S)-2-amino-2-(2,4-difluorophenyl)ethanol, is an amino alcohol characterized by its unique difluorophenyl substituent. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly its interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9F2NO, with a molecular weight of 173.16 g/mol. The presence of the difluorophenyl group enhances the compound's hydrophobic interactions and binding affinity to biological targets, making it a candidate for drug development.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity.
  • Hydrophobic Interactions : The difluorophenyl moiety enhances hydrophobic interactions with lipid membranes and protein binding sites.
  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in biochemical pathways.

Biological Activity and Therapeutic Potential

Various studies have highlighted the potential therapeutic applications of this compound:

Antitumor Activity

Research has shown that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of difluorophenyl compounds have been tested against cancer cell lines such as MCF-7 and HCT-116, demonstrating cytotoxic effects at micromolar concentrations .

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
Similar Compound AHCT-11610.0
Similar Compound BHepG215.0

Neuroprotective Effects

The compound's ability to penetrate the blood-brain barrier suggests potential applications in treating neurodegenerative diseases. Studies indicate that it may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies

  • Antitumor Efficacy : In a study evaluating the efficacy of various difluorophenyl derivatives against human cancer cell lines, this compound exhibited a notable reduction in cell viability at concentrations as low as 12.5 µM . The mechanism was linked to apoptosis induction via mitochondrial pathways.
  • Neuroprotection in Ischemic Models : In animal models of ischemic stroke, administration of compounds structurally related to this compound resulted in reduced infarct size and improved neurological outcomes . This effect was attributed to the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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